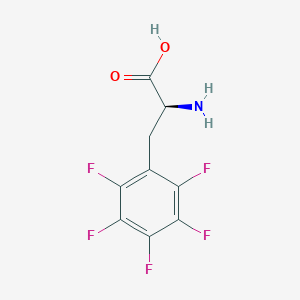

2,3,4,5,6-Pentafluoro-L-phenylalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTDJPUFAVPHQA-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375801 |

Source

|

| Record name | 2,3,4,5,6-Pentafluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34702-59-5, 138109-65-6 |

Source

|

| Record name | Pentafluorophenylalanine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034702595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5,6-Pentafluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,3,4,5,6-Pentafluorophenyl)-l-alaninehydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROPHENYLALANINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJJ37GCZ42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,5,6-pentafluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-pentafluoro-L-phenylalanine (PF-Phe) is a synthetic amino acid that has garnered significant interest in the fields of biochemistry, drug development, and structural biology. The substitution of all five hydrogen atoms on the phenyl ring of L-phenylalanine with fluorine atoms imparts unique physicochemical properties that make it a valuable tool for a range of applications. The high electronegativity and small van der Waals radius of fluorine atoms introduce significant electronic perturbations to the aromatic ring, influencing its reactivity, conformation, and non-covalent interactions. This guide provides a comprehensive overview of the core physicochemical properties of PF-Phe, detailed experimental protocols for its synthesis and incorporation into peptides, and visualizations of relevant workflows.

Physicochemical Properties

The introduction of five fluorine atoms dramatically alters the properties of the phenylalanine side chain, making it a unique tool for probing protein structure and function.

Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1. For comparison, data for the parent amino acid, L-phenylalanine, is also included.

| Property | This compound | L-phenylalanine |

| Molecular Formula | C₉H₆F₅NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 255.14 g/mol | 165.19 g/mol |

| Melting Point | 258 °C | 283 °C (decomposes)[1] |

| Boiling Point | Data not available | Sublimes |

| pKa (Carboxyl) | Predicted to be lower than L-phenylalanine | ~2.2 |

| pKa (Amine) | Predicted to be lower than L-phenylalanine | ~9.3 |

| Solubility | Data not available | Slightly soluble in water; insoluble in nonpolar organic solvents |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the alkylation of a glycine enolate equivalent with pentafluorobenzyl bromide. Below is a generalized experimental protocol based on common synthetic strategies for fluorinated amino acids.

Materials:

-

Diethyl acetamidomalonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

2,3,4,5,6-pentafluorobenzyl bromide

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium bicarbonate

-

Magnesium sulfate

Procedure:

-

Alkylation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl acetamidomalonate in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol dropwise at room temperature to generate the enolate.

-

To the resulting solution, add 2,3,4,5,6-pentafluorobenzyl bromide and reflux the mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Hydrolysis and Decarboxylation:

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add concentrated hydrochloric acid and reflux the mixture for several hours to effect hydrolysis of the ester and amide groups and decarboxylation.

-

-

Purification:

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate until the amino acid precipitates.

-

Collect the crude product by filtration and wash with cold water and diethyl ether.

-

The crude this compound can be further purified by recrystallization from hot water or a water/ethanol mixture. Dry the purified crystals under vacuum.

-

Synthesis workflow for PF-Phe.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound, typically as its Fmoc-protected derivative (Fmoc-PF-Phe-OH), can be incorporated into peptide chains using standard solid-phase peptide synthesis protocols.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine (Fmoc-PF-Phe-OH)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (including Fmoc-PF-Phe-OH) with a coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the desired peptide sequence.

-

Final Deprotection: Perform a final Fmoc deprotection after the last amino acid has been coupled.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS workflow for peptide synthesis.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not well-documented, the incorporation of fluorinated amino acids into peptides and proteins can significantly impact their biological activity. This is often due to altered binding affinities to receptors or enzymes.

The metabolism of phenylalanine itself is a well-characterized pathway. Phenylalanine is an essential amino acid that is a precursor for the synthesis of tyrosine, and subsequently, catecholamines such as dopamine, norepinephrine, and epinephrine. It is important to note that the metabolic fate of this compound within a cell is not extensively studied. The highly stable C-F bonds may render it resistant to enzymatic degradation that would normally occur with natural phenylalanine.

Overview of Phenylalanine Metabolism.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development areas:

-

¹⁹F NMR Spectroscopy: The five fluorine atoms provide a strong and sensitive signal for ¹⁹F NMR studies. Incorporating PF-Phe into proteins allows for the investigation of protein structure, dynamics, and interactions with other molecules without the background noise associated with ¹H NMR.

-

Protein Engineering and Drug Design: The introduction of PF-Phe can enhance the metabolic stability of peptides and proteins by making them resistant to proteolytic degradation. The altered electronic properties of the aromatic ring can also be used to fine-tune binding affinities and specificities for therapeutic targets.

-

Probing Non-covalent Interactions: The pentafluorophenyl group has a significantly different quadrupole moment compared to the phenyl group, which alters its ability to participate in cation-π and π-π stacking interactions. This makes PF-Phe an excellent probe for studying the nature of these interactions in biological systems.

Conclusion

This compound is a powerful tool for chemical biologists, medicinal chemists, and structural biologists. Its unique physicochemical properties, arising from the extensive fluorination of the phenyl ring, offer distinct advantages for probing biological systems and for the development of novel therapeutics. While more research is needed to fully elucidate its metabolic fate and specific interactions with cellular signaling pathways, the existing data and experimental protocols clearly demonstrate its utility in advancing our understanding of protein science and in the design of next-generation drugs.

References

An In-depth Technical Guide to the Solubility of 2,3,4,5,6-pentafluoro-L-phenylalanine in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,3,4,5,6-pentafluoro-L-phenylalanine. Due to a scarcity of published quantitative solubility data for this specific fluorinated amino acid, this document offers a comprehensive analysis based on the known properties of its parent compound, L-phenylalanine, the physicochemical effects of fluorination, and established methodologies for solubility determination.

Introduction and Physicochemical Overview

This compound is a synthetic amino acid in which all hydrogen atoms on the phenyl ring of L-phenylalanine have been replaced by fluorine atoms. This substitution significantly alters the electronic and hydrophobic properties of the side chain, making it a valuable tool in protein engineering, peptide synthesis, and as a probe for ¹⁹F NMR spectroscopy.[1][2] The introduction of fluorine, the most electronegative element, can influence molecular interactions, protein stability, and binding affinities.[1][3] Understanding its solubility is critical for its effective use in laboratory and pharmaceutical applications.

Comparative Solubility Data: L-Phenylalanine

To provide a baseline for understanding the potential solubility of its fluorinated analog, the following tables summarize the well-documented solubility of the parent amino acid, L-phenylalanine, in water and aqueous ethanol solutions.

Table 1: Solubility of L-Phenylalanine in Water at Various Temperatures

| Temperature (K) | Temperature (°C) | Solubility (g / kg H₂O) |

| 273.15 | 0 | 20.20 |

| 283.15 | 10 | 23.86 |

| 293.15 | 20 | 28.17 |

| 303.15 | 30 | 33.16 |

| 313.15 | 40 | 39.18 |

| 323.15 | 50 | 46.35 |

| 333.15 | 60 | 54.85 |

| 343.15 | 70 | 65.08 |

Data sourced from a study on the solubility and supersolubility of L-phenylalanine in aqueous solutions.[4]

Table 2: Mole Fraction Solubility of L-Phenylalanine in Methanol-Water and Ethanol-Water Mixtures at 298.15 K (25 °C)

| Mole Fraction of Alcohol | Solubility in Methanol-Water (x 10³) | Solubility in Ethanol-Water (x 10³) |

| 0.0 | 4.88 | 4.88 |

| 0.1 | 3.95 | 3.51 |

| 0.2 | 3.12 | 2.43 |

| 0.3 | 2.39 | 1.62 |

| 0.4 | 1.76 | 1.05 |

| 0.5 | 1.28 | 0.68 |

| 0.6 | 0.94 | 0.45 |

| 0.7 | 0.70 | 0.30 |

| 0.8 | 0.54 | 0.21 |

| 0.9 | 0.44 | 0.16 |

| 1.0 | 0.38 | 0.13 |

Data adapted from a study on the solubility of L-phenylalanine in binary mixtures.[5] As shown, water is a better solvent for L-phenylalanine than methanol and ethanol, which can act as anti-solvents.[5][6]

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to quantitatively determine the solubility of this compound.

Method 1: Isothermal Gravimetric Analysis

This method is a reliable technique for determining solubility by measuring the mass of the dissolved solute in a saturated solution.

-

Principle: An excess amount of the solute is mixed with the solvent of interest and allowed to reach equilibrium at a constant temperature. The saturated solution is then carefully separated from the undissolved solid, and a known volume or mass of the solution is evaporated to dryness. The mass of the remaining solute is used to calculate the solubility.

-

Apparatus: Temperature-controlled shaker or water bath, analytical balance (resolution of 0.01 mg), filtration system (e.g., syringe filters with a pore size of 0.1 µm), sample vials, and a vacuum oven.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand at the constant temperature for several hours to let the undissolved solid settle.

-

Carefully withdraw a precise volume of the clear supernatant using a pre-warmed pipette to prevent premature crystallization.

-

Filter the supernatant through a syringe filter into a pre-weighed sample bottle.

-

Weigh the sample bottle with the filtered solution to determine the mass of the solution.

-

Place the sample in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until the solvent has completely evaporated and the mass is constant.

-

Determine the mass of the dried solid residue.

-

Calculate the solubility, typically expressed in g/L or mg/mL.

-

Repeat the experiment at least three times to ensure reproducibility.[4]

-

Method 2: High-Performance Liquid Chromatography (HPLC)

This method is particularly useful for compounds with low solubility or when working with complex mixtures.

-

Principle: A saturated solution is prepared, and after filtration, the concentration of the solute in the solution is determined using HPLC with a suitable detector (e.g., UV-Vis). The concentration is calculated by comparing the peak area of the sample to a standard calibration curve.

-

Apparatus: HPLC system with a suitable column (e.g., C18 reversed-phase), UV detector, autosampler, and the same materials for solution preparation as in the gravimetric method.

-

Procedure:

-

Prepare a saturated solution of this compound as described in steps 1-3 of the gravimetric method.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm).

-

Dilute the filtered, saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Prepare a series of standard solutions of the compound with known concentrations and generate a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of the diluted sample from its peak area using the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility.[5]

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

Caption: A generalized experimental workflow for determining the solubility of an amino acid.

Caption: Logical diagram showing how solubility impacts key applications of the compound.

References

- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sepax-tech.com.cn [sepax-tech.com.cn]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2,3,4,5,6-pentafluoro-L-phenylalanine: A Technical Guide

This technical guide provides a detailed overview of the expected spectroscopic data for 2,3,4,5,6-pentafluoro-L-phenylalanine, a fluorinated analog of the essential amino acid L-phenylalanine. Due to its unique electronic properties, this compound is of significant interest to researchers in drug development and protein engineering. This document compiles expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are predicted for a standard analysis in a suitable deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| α-H | ~4.0 - 4.5 | Triplet (t) or Doublet of Doublets (dd) | J(Hα, Hβ) ≈ 6-8 Hz | Shift is influenced by the protonation state of the amine and carboxyl groups. |

| β-CH₂ | ~3.1 - 3.4 | Multiplet (m) | J(Hβ, Hα) ≈ 6-8 Hz, J(Hβ, F) may be observed | Protons are diastereotopic and may appear as two separate signals. Coupling to ortho-fluorine atoms is possible. |

| α-NH₂/NH₃⁺ | ~7.5 - 8.5 (in DMSO-d₆) | Broad Singlet (br s) | - | Signal is exchangeable with D₂O and its position is highly dependent on solvent and pH. |

Note: Chemical shift ranges are estimated based on typical values for amino acid protons[1][2].

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carboxyl) | ~170 - 175 | Carbonyl carbon chemical shifts are sensitive to pH and solvent. |

| α-C | ~55 - 60 | Typical range for the alpha-carbon of an amino acid[3][4]. |

| β-C | ~35 - 40 | Shift is influenced by the attached pentafluorophenyl ring. |

| C1 (ipso) | ~115 - 125 (t) | Expected to be a triplet due to coupling with two ortho-fluorines. Shift is significantly influenced by the fluorine substituents. |

| C2, C6 (ortho) | ~145 - 150 (d) | Strong deshielding and large ¹J(C,F) coupling expected. |

| C3, C5 (meta) | ~138 - 142 (d) | Strong deshielding and large ¹J(C,F) coupling expected. |

| C4 (para) | ~140 - 145 (d) | Strong deshielding and large ¹J(C,F) coupling expected. |

Note: Aromatic carbon shifts are complex due to large C-F coupling constants. Values are rough estimates based on data for fluorinated aromatic compounds.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| F2, F6 (ortho) | ~ -140 to -145 | Multiplet (m) | Referenced to CFCl₃. Shows coupling to meta-fluorine and potentially to β-protons. |

| F4 (para) | ~ -155 to -160 | Triplet (t) | Shows coupling to two meta-fluorine atoms. |

| F3, F5 (meta) | ~ -160 to -165 | Multiplet (m) | Shows coupling to both ortho- and para-fluorine atoms. |

Note: Chemical shifts for pentafluorophenyl groups typically appear in three distinct regions corresponding to the ortho, meta, and para positions[5].

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the key functional groups within the molecule.

Table 4: Predicted IR Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Broad |

| N-H (Amine/Ammonium) | Stretch | 3000 - 3400 | Medium, Broad |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1730 | Strong |

| C=C (Aromatic) | Stretch | 1500 - 1600 | Medium-Strong |

| N-H (Amine/Ammonium) | Bend | 1500 - 1650 | Medium |

| C-F (Aromatic) | Stretch | 1100 - 1300 | Strong |

Note: Predicted wavenumbers are based on standard IR correlation tables and data for phenylalanine and its derivatives[6][7][8]. The zwitterionic form in the solid state will show characteristic absorptions for NH₃⁺ (~3000-3200 cm⁻¹, broad) and COO⁻ (~1550-1610 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry data is presented for a typical soft ionization technique like Electrospray Ionization (ESI).

Table 5: Predicted Mass Spectrometry Data

| Ion | Formula | Calculated Exact Mass | Expected m/z | Notes |

|---|---|---|---|---|

| [M+H]⁺ | C₉H₇F₅NO₂⁺ | 256.0391 | 256.04 | Molecular ion in positive ion mode. |

| [M-H]⁻ | C₉H₅F₅NO₂⁻ | 254.0235 | 254.02 | Molecular ion in negative ion mode. |

| [M+H-HCOOH]⁺ | C₈H₆F₅N⁺ | 210.0438 | 210.04 | Common fragment corresponding to the loss of formic acid (46.0055 Da). |

Note: The molecular formula is C₉H₆F₅NO₂ and the molecular weight is 255.14 g/mol .

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

-

If using D₂O, addition of a small amount of DCl or NaOD may be necessary to achieve a clear solution and stabilize the pH.

-

Add a small amount of an internal standard (e.g., DSS or TMS), if quantitative analysis or precise referencing is required.

-

Cap the NMR tube and vortex gently until the sample is fully dissolved.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

-

Acquire a 1D ¹³C NMR spectrum using proton decoupling. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Acquire a 1D ¹⁹F NMR spectrum. This nucleus is highly sensitive, so fewer scans are typically needed.

-

If necessary, perform two-dimensional (2D) experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to confirm assignments.

-

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, transparent, or translucent KBr pellet.

-

-

Instrument Setup & Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol (LC-ESI-MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

From the stock solution, prepare a dilute sample for injection (e.g., 1-10 µg/mL) using the mobile phase as the diluent.

-

-

Liquid Chromatography (LC) Setup:

-

Use a suitable chromatography column, such as a reverse-phase C18 column, for separation.

-

Prepare the mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Set up a gradient elution method appropriate for separating the analyte from potential impurities.

-

-

Mass Spectrometry (MS) Setup & Acquisition:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the electrospray ionization (ESI) source to either positive or negative ion mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates by infusing a standard solution of the analyte.

-

Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 amu).

-

If further structural information is required, perform tandem MS (MS/MS) experiments by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID) to observe fragment ions.

-

Visualization of Experimental Workflow

The logical flow for the spectroscopic analysis of a chemical compound like this compound is depicted below.

Caption: General workflow for spectroscopic analysis.

References

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 4. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 5. colorado.edu [colorado.edu]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy [mdpi.com]

An In-depth Technical Guide to the Chemical Stability of 2,3,4,5,6-pentafluoro-L-phenylalanine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-pentafluoro-L-phenylalanine (Pff), a fluorinated analog of the essential amino acid L-phenylalanine, is a critical building block in modern medicinal chemistry and protein engineering. The substitution of hydrogen atoms on the phenyl ring with highly electronegative fluorine atoms imparts unique physicochemical properties, including altered acidity, hydrophobicity, and conformation.[1] These changes can significantly enhance the biological activity and pharmacokinetic profiles of peptides and proteins.[2] Notably, the incorporation of Pff into protein and peptide structures has been shown to increase their thermal and metabolic stability, a phenomenon termed the "fluoro-stabilization effect".[1]

Understanding the intrinsic chemical stability of the Pff monomer is paramount for its effective use. This guide provides a comprehensive technical overview of the stability of this compound, outlines a framework for its systematic evaluation through forced degradation studies, and presents detailed experimental protocols for analysis.

Physicochemical Properties and General Stability

The defining feature of Pff is the perfluorinated phenyl ring. The carbon-fluorine (C-F) bond is exceptionally strong and polar, making the aromatic ring electron-deficient and highly resistant to enzymatic and chemical oxidation.[2] This inherent stability is a key reason for its use in enhancing the stability of larger biomolecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₅NO₂ | [3] |

| Molecular Weight | 255.14 g/mol | |

| CAS Number | 34702-59-5 | [3] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 258 °C (decomposes) |

Storage and Handling

Standard safety data indicates that this compound is stable under normal handling and storage conditions.[3] However, specific precautions are necessary to maintain its long-term integrity. The compound is noted to be "air sensitive," necessitating storage under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidative degradation of the amino acid functional groups.[3]

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale | Reference |

| Temperature | 2 - 8 °C | To slow down potential degradation pathways. | [3] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | The compound is air-sensitive; this prevents oxidation. | [3] |

| Container | Tightly sealed, light-resistant container. | To prevent exposure to moisture and light. | [3][5] |

| Environment | Store in a dry, well-ventilated area. | To prevent hydrolysis and degradation from moisture. | [3] |

| Incompatibilities | Strong oxidizing agents. | To avoid vigorous and potentially hazardous reactions. | [3] |

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is essential for elucidating potential degradation pathways and establishing the intrinsic stability of a drug substance.[6][7] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing to provoke degradation.[8][9] For Pff, while the perfluorinated ring is highly stable, the amino acid backbone is susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress.

The following diagram outlines a logical workflow for conducting these critical studies.

Summary of Stress Conditions

The goal of stress testing is to achieve a target degradation of 5-20%, which is sufficient to validate the specificity of the analytical method without generating secondary or overly complex degradation products.[8]

Table 3: Illustrative Forced Degradation Conditions and Expected Outcomes Note: The "% Degradation" values are hypothetical examples to illustrate data presentation. Actual results must be determined experimentally.

| Stress Condition | Reagent/Parameter | Duration | Expected Degradation (% Example) | Potential Degradation Pathway | Reference |

| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | 24-72 hours | 5-15% | Deamination, Decarboxylation | [5][8] |

| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | 24-72 hours | 10-20% | Racemization, Deamination | [8] |

| Oxidation | 3-30% H₂O₂, Room Temp | 24 hours | 5-10% | Oxidative deamination/decarboxylation | [6] |

| Thermal | 105°C (Solid State) | 48 hours | < 5% | Decomposition, potential decarboxylation | [3][10] |

| Photolytic | ICH Q1B Standard | Per Guideline | 5-10% | Photodecomposition of amino/carboxyl groups | [11][12] |

Potential Degradation and Metabolic Pathways

Chemical Degradation

The primary sites of chemical instability in the Pff molecule are the α-amino and α-carboxylic acid groups, not the perfluorinated phenyl ring.

-

Deamination and Decarboxylation: Under harsh hydrolytic (acidic/basic) or oxidative conditions, the amino acid moiety can undergo deamination or decarboxylation.

-

Racemization: Strong basic conditions can facilitate the abstraction of the α-proton, leading to racemization and the formation of D-pentafluorophenylalanine.

-

Ring Stability: The C-F bond is extremely strong, and the pentafluorophenyl ring is highly resistant to electrophilic substitution, including enzymatic hydroxylation, which is the primary metabolic route for natural phenylalanine.[2][13] While nucleophilic aromatic substitution can occur, it requires harsh conditions not typically encountered in pharmaceutical stability studies.[13]

Metabolic Stability

In biological systems, the stability of Pff confers significant advantages. The primary metabolic pathway for L-phenylalanine is its conversion to L-tyrosine by phenylalanine hydroxylase (PAH).[14] Due to the electron-withdrawing nature of the five fluorine atoms, the aromatic ring of Pff is deactivated and is a poor substrate for this enzymatic hydroxylation. This resistance to metabolism is a key factor in the enhanced in-vivo stability of Pff-containing peptides.[1] Minor metabolic pathways for Pff may involve transamination or decarboxylation, similar to natural phenylalanine, but degradation of the aromatic ring is highly unlikely.[14]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade methanol, acetonitrile, and water

-

pH meter, calibrated oven, photostability chamber

Methodology:

-

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of Pff in methanol or a suitable solvent mixture.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 8, 24, and 48 hours. Neutralize with an equivalent amount of 1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots as in the acid hydrolysis step.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 0, 2, 8, and 24 hours.

-

Thermal Degradation: Place approximately 10 mg of solid Pff in a glass vial and store in an oven at 105°C for 48 hours. Prepare a solution of the stressed solid for analysis.

-

Photostability: Expose both solid Pff and a solution (e.g., in water/methanol) to light conditions as specified in ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²).[11][12] Analyze samples alongside a dark control stored under the same conditions.

-

Sample Analysis: Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a method capable of separating the intact Pff from its potential degradation products.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 7. biopharmaspec.com [biopharmaspec.com]

- 8. researchgate.net [researchgate.net]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. q1scientific.com [q1scientific.com]

- 13. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Guide to High-Purity 2,3,4,5,6-pentafluoro-L-phenylalanine for Scientific Research

For researchers, scientists, and professionals in drug development, the procurement of high-purity non-canonical amino acids is a critical starting point for innovative therapeutic and diagnostic development. This technical guide provides an in-depth overview of commercial sources for high-purity 2,3,4,5,6-pentafluoro-L-phenylalanine, a fluorinated analog of phenylalanine increasingly used to enhance the properties of peptides and proteins. This document outlines available forms of the amino acid, provides detailed experimental protocols for its use and analysis, and visualizes key workflows.

Commercial Sourcing and Purity

High-purity this compound is commercially available in two primary forms: the unprotected free amino acid (L-form) and the N-terminus protected form, most commonly with a 9-fluorenylmethyloxycarbonyl (Fmoc) group (Fmoc-pentafluoro-L-phenylalanine). The Fmoc-protected version is essential for use in standard solid-phase peptide synthesis (SPPS).[1] Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

Below is a summary of representative commercial suppliers and their specifications for both forms of this amino acid. Researchers should always request lot-specific Certificates of Analysis (CoA) for detailed purity information.

Table 1: Commercial Sources for this compound (Unprotected)

| Supplier | CAS Number | Purity Specification | Available Quantities |

| Synquest Labs | 34702-59-5 | Not specified | Custom |

| Apollo Scientific | 34702-59-5 | 95% | 100mg, 250mg, 1g, 5g |

| Carl ROTH | 34702-59-5 | Not specified | 500mg |

| Lab Pro Inc. | 34702-59-5 | Min. 95.0% (HPLC, T) | 200mg |

| P&S Chemicals | 34702-59-5 | Not specified | Inquiry-based |

Table 2: Commercial Sources for Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine

| Supplier | CAS Number | Purity Specification | Available Quantities |

| Chem-Impex | 205526-32-5 | ≥ 95% (HPLC) | Custom |

| Aralez Bio | 205526-32-5 | Not specified | Inquiry-based |

| Sigma-Aldrich | 205526-32-5 | ≥97% | 500mg |

| Fisher Scientific | 205526-32-5 | 95% | Custom |

| Santa Cruz Biotechnology | 205526-32-5 | Not specified | Inquiry-based |

| TCI | 205526-32-5 | >97.0%(T)(HPLC) | Custom |

Experimental Protocols

The following protocols are representative methodologies for the quality control and application of this compound in a research setting. These should be considered as templates and may require optimization for specific applications.

Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for determining the purity of Fmoc-protected or unprotected pentafluoro-L-phenylalanine, or peptides containing this amino acid. The high hydrophobicity of the pentafluorophenyl group will lead to longer retention times compared to standard phenylalanine.[2]

1. Sample Preparation:

- Dissolve the lyophilized amino acid or peptide in Mobile Phase A to a final concentration of 1 mg/mL.

- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[3]

2. HPLC Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A Phenyl-Hexyl column can also be used for enhanced selectivity with aromatic compounds.[2]

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. For example, 5% to 95% Mobile Phase B over 30 minutes.

- Flow Rate: 1.0 mL/min.

- Detection: UV absorbance at 214 nm (for peptide backbone) and 262 nm (for Fmoc group, if present).

- Column Temperature: 30°C to ensure reproducibility.

3. Data Analysis:

- Integrate all peaks in the resulting chromatogram.

- Calculate the purity by dividing the area of the main peak by the total integrated peak area and multiplying by 100.

Protocol 2: Incorporation into a Peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine into a growing peptide chain on a solid support resin.

1. Resin Preparation:

- Select a suitable resin (e.g., Rink Amide for C-terminal amides, Wang or 2-chlorotrityl for C-terminal acids).

- Swell the resin in N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

- Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.

- Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes.

- Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

3. Amino Acid Coupling:

- Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine and a coupling agent (e.g., HATU) in DMF. Add a base such as N,N-diisopropylethylamine (DIEA) to activate the carboxylic acid.

- Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

- Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling reaction. A negative test (no color change) indicates a complete reaction.

4. Washing and Iteration:

- Wash the resin thoroughly with DMF to remove any unreacted reagents.

- Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

5. Cleavage and Final Deprotection:

- Once the synthesis is complete, wash the resin with DCM and dry it.

- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.

Visualized Workflows

The following diagrams, generated using DOT language, illustrate key experimental processes.

Caption: Workflow for Purity Analysis via RP-HPLC.

Caption: Cycle for SPPS Incorporation of Fmoc-pentafluoro-L-phenylalanine.

References

A Comprehensive Technical Guide to 2,3,4,5,6-pentafluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Properties

2,3,4,5,6-pentafluoro-L-phenylalanine is a non-canonical amino acid that has garnered significant interest in the fields of drug discovery, protein engineering, and medicinal chemistry. Its unique electronic and steric properties, imparted by the perfluorinated phenyl ring, offer a powerful tool for modulating the bioactivity, stability, and structural characteristics of peptides and proteins.

The Chemical Abstracts Service (CAS) number for this compound is 34702-59-5 [1]. It is crucial to distinguish this from the racemic mixture, 2,3,4,5,6-pentafluoro-DL-phenylalanine, which has the CAS number 3321-96-8[2]. For applications in peptide synthesis, the Fmoc-protected version, Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine, is commonly used and has the CAS number 205526-32-5[3][4][5].

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C9H6F5NO2 | [1] |

| Molecular Weight | 255.14 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥ 95% (HPLC) | |

| Storage Conditions | 0 - 8 °C | |

| Optical Activity ([α]/D) | -20.5 ± 1.0°, c = 1 in methanol (for Fmoc derivative) | [5] |

Synthesis and Incorporation

The synthesis of this compound can be achieved through various methods, including the alkylation of a glycine ester imine with perfluorinated benzyl bromide[6]. This method allows for the generation of the L-enantiomer with high enantiomeric excess[6].

Experimental Protocol: General Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

This protocol outlines a generalized workflow for the incorporation of Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine into a peptide sequence using an automated peptide synthesizer.

-

Resin Preparation:

-

Start with a suitable solid support resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

-

Swell the resin in a suitable solvent, typically dimethylformamide (DMF), for 30-60 minutes.

-

-

Fmoc Deprotection:

-

Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating it with a 20% solution of piperidine in DMF for 5-10 minutes.

-

Repeat the piperidine treatment once more.

-

Wash the resin thoroughly with DMF to remove the piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add an activator base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution.

-

Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF to remove any unreacted reagents.

-

-

Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.

-

Wash the resin with DMF.

-

-

Repeat Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, remove the N-terminal Fmoc group (as described in step 2).

-

Wash the resin with DMF and then with a solvent like dichloromethane (DCM).

-

Dry the resin under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide powder.

-

Workflow for Solid-Phase Peptide Synthesis

Applications in Drug Development and Research

The incorporation of this compound into peptides and proteins offers several advantages for researchers and drug development professionals.

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation, potentially prolonging the in vivo half-life of peptide-based drugs[6].

-

Modulation of Bioactivity: The electron-withdrawing nature of the pentafluorophenyl ring can alter the electronic properties of the amino acid side chain. This can influence key interactions, such as cation-π stacking, which are often crucial for receptor binding and molecular recognition[6][7].

-

Probing Protein Structure and Function: The fluorine atoms serve as sensitive probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for detailed studies of protein structure, dynamics, and ligand binding without the need for isotopic labeling[8].

-

Enzyme Inhibition: Fluorinated amino acids have been shown to act as enzyme inhibitors, making them valuable tools for studying enzyme mechanisms and for the development of novel therapeutics[6].

Table 2: Encoding Fidelity of Fluorinated Phenylalanine Analogs

| Synthetase | Fluorinated Phenylalanine Analog | Encoding Fidelity |

| PheX-D6 | Pentafluoro-L-phenylalanine | 98.2% |

| PheX-D6 | 2,3,5,6-tetrafluoro-L-phenylalanine | 98.7% |

| PheX-B5 | Pentafluoro-L-phenylalanine | 97.5% |

| PheX-B5 | 2,3,5,6-tetrafluoro-L-phenylalanine | 97.9% |

Data adapted from a study on the fidelity of aminoacyl-tRNA synthetases for incorporating fluorinated phenylalanine derivatives[7].

Signaling Pathways

While specific signaling pathways directly modulated by peptides containing this compound are context-dependent and subject to ongoing research, the parent amino acid, L-phenylalanine, is a key player in several metabolic pathways. Understanding these can provide a baseline for how its fluorinated analog might be processed or utilized by cells.

Phenylalanine and Tyrosine Metabolism

L-phenylalanine is an essential amino acid that can be incorporated into proteins or converted to L-tyrosine by the enzyme phenylalanine-4-hydroxylase[9]. L-tyrosine is a precursor for the synthesis of several important neurotransmitters, including dopamine, norepinephrine, and epinephrine[9].

The introduction of the pentafluorophenyl group may alter the recognition of this amino acid by the enzymes in these pathways, potentially leading to off-target effects or novel therapeutic applications. Further research is needed to fully elucidate the metabolic fate and signaling consequences of incorporating this compound into biological systems.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. 2,3,4,5,6-Pentafluoro-DL-phenylalanine | C9H6F5NO2 | CID 2735935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aralezbio-store.com [aralezbio-store.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc-pentafluoro- L -phenylalanine = 97 205526-32-5 [sigmaaldrich.com]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. PathWhiz [smpdb.ca]

The Impact of Pentafluorination on Phenylalanine Hydrophobicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid scaffolds represents a powerful tool in medicinal chemistry and protein engineering. Among these modifications, the pentafluorination of phenylalanine's phenyl ring stands out as a significant alteration that profoundly impacts its physicochemical properties, most notably its hydrophobicity. This in-depth technical guide explores the nuances of this transformation, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying principles and workflows. Understanding the effect of pentafluorination on hydrophobicity is critical for the rational design of peptides and proteins with enhanced stability, binding affinity, and therapeutic potential.

Quantitative Analysis of Hydrophobicity

The hydrophobicity of a molecule is a key determinant of its biological activity, influencing protein folding, membrane translocation, and ligand-receptor interactions. This property is commonly quantified by the partition coefficient (logP) between an organic and an aqueous phase, or by chromatographic retention times. The following tables summarize the key quantitative data comparing phenylalanine (Phe) and its pentafluorinated analog (F5-Phe).

Table 1: Partition Coefficients (logP) of Phenylalanine and Pentafluorophenylalanine

| Compound | logP | Method |

| L-Phenylalanine | -1.38 | Experimental |

| DL-Pentafluorophenylalanine | -0.9 | Calculated (XLogP3-AA)[1] |

Note: A less negative logP value indicates greater hydrophobicity.

Table 2: Chromatographic Hydrophobicity of Fluorinated Phenylalanine Analogs

| Amino Acid | Substitution Pattern | Hydrophobicity Index (HI) | Relative Retention Time (tR) |

| Phenylalanine (Phe) | Unsubstituted | 50.0 | 1.00 |

| 4-Fluoro-phenylalanine | Single fluorine (para) | 53.2 | 1.06 |

| 3,4-Difluoro-phenylalanine | Vicinal difluorination | 56.8 | 1.14 |

| 4-Trifluoromethyl-phenylalanine | Trifluoromethyl group (para) | 65.4 | 1.31 |

Note: The Hydrophobicity Index (HI) is a relative scale with Phenylalanine set to 50. Relative Retention Time is normalized to that of Phenylalanine. Data is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[2].

The data clearly indicates that the introduction of fluorine atoms into the phenyl ring of phenylalanine increases its hydrophobicity. The calculated logP of pentafluorophenylalanine is less negative than the experimental logP of phenylalanine, suggesting a shift towards greater lipophilicity. This trend is further supported by the chromatographic data, which shows that increasing fluorination leads to a higher hydrophobicity index and a longer retention time on a nonpolar stationary phase[2].

The Underlying Mechanism: A Tale of Two Effects

The increased hydrophobicity of pentafluorophenylalanine is a result of two competing factors:

-

Increased Molecular Surface Area: The substitution of smaller hydrogen atoms with larger fluorine atoms increases the overall molecular surface area. This larger nonpolar surface leads to more favorable van der Waals interactions with the nonpolar solvent (e.g., octanol) and a greater entropic penalty for cavity formation in water, thus driving the molecule out of the aqueous phase.

-

Altered Electronic Properties: The high electronegativity of fluorine atoms significantly alters the electronic distribution of the aromatic ring[2]. The five fluorine atoms create a strong quadrupole moment, with a π-system that is electron-deficient. This can lead to unique non-covalent interactions, such as orthogonal multipolar C–F···C=O interactions and anion–π interactions, which can influence protein stability and binding. While the C-F bond is polar, the symmetrical arrangement of the five C-F bonds in pentafluorophenylalanine results in a molecule with a relatively low overall dipole moment.

The interplay of these factors ultimately results in a net increase in the hydrophobicity of pentafluorophenylalanine compared to phenylalanine.

Experimental Protocols for Hydrophobicity Determination

Accurate determination of hydrophobicity is crucial for structure-activity relationship (SAR) studies. The following are detailed methodologies for two common experimental techniques.

Shake-Flask Method for logP/logD Determination

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.

Protocol:

-

Preparation of Solvents: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously shaking the two solvents together for 24 hours, followed by a 24-hour separation period. Use the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for logD determination[3][4].

-

Sample Preparation: Prepare a stock solution of the amino acid in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM)[3][4].

-

Partitioning:

-

In a glass vial, add a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer.

-

Add a small aliquot of the amino acid stock solution to the two-phase system. The final concentration of the amino acid should be low enough to avoid aggregation but high enough for accurate quantification.

-

Securely cap the vial and shake it vigorously for a predetermined period (e.g., 1-2 hours) to allow for complete partitioning.

-

Let the vial stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the amino acid in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

-

The logP (or logD) is the base-10 logarithm of the partition coefficient: logP = log10(P)

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Relative Hydrophobicity

RP-HPLC is a rapid and widely used method for assessing the relative hydrophobicity of compounds.

Protocol:

-

Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column, and a gradient pump.

-

Mobile Phase: Prepare two mobile phases:

-

Mobile Phase A: An aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).

-

Mobile Phase B: An organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

-

-

Sample Preparation: Prepare standard solutions of phenylalanine and the fluorinated analogs in a suitable solvent (e.g., a mixture of the mobile phases) at a known concentration.

-

Chromatographic Run:

-

Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

-

Inject a fixed volume of the sample solution.

-

Run a linear gradient of increasing organic solvent (Mobile Phase B) over a set period (e.g., from 5% to 95% B in 30 minutes).

-

Monitor the elution of the compounds using the UV detector at an appropriate wavelength (e.g., 254 nm).

-

-

Data Analysis:

-

Record the retention time (tR) for each compound.

-

The relative retention time is calculated by normalizing the retention time of the fluorinated analog to that of phenylalanine. A longer retention time indicates greater hydrophobicity.

-

A Hydrophobicity Index (HI) can be calculated from the retention times using established scales and formulas[2].

-

Visualizing the Concepts

The following diagrams, generated using the DOT language, illustrate the key structural differences and a typical experimental workflow.

Caption: Structural and electronic differences between Phenylalanine and Pentafluorophenylalanine.

Caption: Experimental workflow for determining hydrophobicity.

Conclusion

The pentafluorination of phenylalanine is a potent strategy for increasing its hydrophobicity. This change is driven by an increase in molecular surface area and a significant alteration of the electronic properties of the aromatic ring. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to understand, measure, and leverage the effects of pentafluorination in their work. The ability to finely tune the hydrophobicity of amino acids through fluorination opens up new avenues for the design of novel peptides and proteins with enhanced therapeutic properties.

References

A Technical Guide to the Theoretical and Experimental Properties of Pentafluorophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pentafluorophenylalanine (penta-F-Phe or F5-Phe) is a non-canonical amino acid that has become an invaluable tool in chemical biology, protein engineering, and drug development. The substitution of the phenyl ring's hydrogen atoms with highly electronegative fluorine atoms imparts unique physicochemical properties, including altered electronics, hydrophobicity, and reactivity. These characteristics allow for the modulation of peptide and protein stability, the introduction of sensitive spectroscopic probes, and the enhancement of pharmaceutical properties. This technical guide provides a comprehensive overview of the theoretical underpinnings and experimental applications of pentafluorophenylalanine, complete with structured data, detailed experimental protocols, and workflow visualizations to aid researchers in leveraging this powerful amino acid analog.

Core Physicochemical Properties

Perfluorination of the phenyl ring dramatically alters the properties of phenylalanine. The strong electron-withdrawing nature of fluorine reduces the electron density of the aromatic system and increases its hydrophobicity. These changes are fundamental to its utility in modifying biomolecules.[1][2] A comparative summary of the core properties of L-pentafluorophenylalanine versus its canonical counterpart, L-phenylalanine, is presented below.

Table 1: Comparison of Physicochemical Properties

| Property | L-Phenylalanine | L-Pentafluorophenylalanine | Reference(s) |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₆F₅NO₂ | [3] |

| Molecular Weight | 165.19 g/mol | 255.14 g/mol | [3] |

| Appearance | White crystalline powder | White Powder | [3][4] |

| Aromatic Ring Character | Electron-rich π-system | Electron-deficient π-system | [2][5] |

| Hydrophobicity | Moderate | High | [1] |

| Cation-π Interactions | Favorable | Destabilized | [1][6] |

| Polar-π Interactions | Less Favorable | Favorable (with electron-rich arenes) | [7] |

Theoretical and Computational Properties

Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in predicting and explaining the experimental behavior of penta-F-Phe.[2][5]

Electronic and Steric Effects

The five fluorine atoms are potent inductive electron-withdrawing groups, which reverses the quadrupole moment of the aromatic ring compared to benzene or phenylalanine.[8] This electronic perturbation is the primary driver of its unique interaction profile.

-

Destabilization of Cation-π Interactions: The electron-deficient nature of the perfluorinated ring repels cations, weakening or eliminating cation-π interactions that are often crucial for the stability and function of natural proteins.[1][6]

-

Favorable Polar-π Interactions: The inverted quadrupole moment promotes favorable stacking interactions with electron-rich aromatic systems (e.g., tryptophan, tyrosine, or standard phenylalanine). This is often referred to as a phenyl-perfluorophenyl (polar-π) interaction.[7]

-

Enhanced Hydrophobicity and the "Fluorous Effect": The replacement of C-H bonds with more polarized C-F bonds increases the molecule's hydrophobicity. This can lead to a "fluorous effect," where fluorinated side chains preferentially interact with each other, potentially influencing protein folding and oligomerization.

Experimental Properties and Characterization

The unique properties of penta-F-Phe make it amenable to a variety of experimental characterization techniques.

Spectroscopic Analysis

Table 2: Key Spectroscopic Data for Pentafluorophenylalanine

| Technique | Observation | Significance | Reference(s) |

| ¹⁹F NMR | Sensitive chemical shifts | Excellent probe for local chemical environment, protein conformation, and ligand binding. Background-free signal in biological systems. | [1] |

| IR Spectroscopy | Perturbations in vibrational modes (e.g., C=O stretch) | Reveals changes in hydrogen bonding and local structure. Cryogenic IR spectroscopy provides high-resolution structural details. | [2][5] |

| UV-Vis/Fluorescence | Absorption ~260 nm, Emission ~280 nm. Emission can be red-shifted by πσ→S₀ transitions in polar solvents. | The photophysics are influenced by an interplay of ππ and πσ* excited states, which is sensitive to the solvent environment. | [9] |

| Mass Spectrometry | Confirms molecular weight and incorporation into peptides. | ESI-MS is routinely used to verify the mass of proteins containing penta-F-Phe, confirming successful incorporation. | [6] |

Application in Peptide Synthesis

The electron-deficient nature of the pentafluorophenyl group makes it an excellent leaving group. This property is exploited in solid-phase peptide synthesis (SPPS), where Fmoc-pentafluorophenylalanine pentafluorophenyl (Pfp) esters serve as highly reactive building blocks for efficient peptide bond formation with minimal racemization.[10][11]

-

Ester Preparation:

-

Dissolve the Fmoc-amino acid (1 equivalent) in an anhydrous solvent like Dichloromethane (DCM).

-

Add a base such as Pyridine or Diisopropylethylamine (DIEA) (1-1.2 equivalents).

-

Slowly add pentafluorophenyl trifluoroacetate (1.1 equivalents) and stir the reaction at room temperature for 2-4 hours.

-

Perform an aqueous workup and purify the resulting Fmoc-amino acid-Pfp ester by recrystallization.

-

-

Peptide Coupling (on Solid Support):

-

Swell the synthesis resin (e.g., Rink Amide resin) in Dimethylformamide (DMF).

-

Perform Fmoc deprotection on the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents) in DMF. An optional catalyst like 1-Hydroxybenzotriazole (HOBt) can be added.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Drain the reaction solution and wash the resin. Repeat the cycle of deprotection and coupling for the entire peptide sequence.

-

Application in Protein Engineering and Drug Development

The ability to site-specifically incorporate penta-F-Phe into proteins in living cells has revolutionized the study of protein structure and function and opened new avenues for drug design.

Site-Specific Incorporation into Proteins

The most common method for site-specific incorporation is nonsense suppression.[12][13] This technique repurposes a stop codon (typically the amber codon, UAG) to encode the unnatural amino acid. It requires an orthogonal translation system—an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA)—that is engineered to uniquely charge the tRNA with penta-F-Phe and deliver it to the ribosome in response to the UAG codon.[6][13]

-

Preparation: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids:

-

A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for penta-F-Phe (e.g., derived from M. jannaschii TyrRS/tRNA).[13]

-

An expression plasmid for the target protein, engineered with an in-frame amber (TAG) codon at the desired site of incorporation.

-

-

Cell Growth: Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) with appropriate antibiotics at 37°C until the optical density (OD₆₀₀) reaches 0.6-0.8.

-

Addition of Amino Acid: Supplement the culture medium with L-pentafluorophenylalanine to a final concentration of approximately 1 mM.

-

Induction: Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Expression and Harvest: Continue incubation at a reduced temperature (e.g., 18-30°C) for several hours to overnight. Harvest the cells by centrifugation.

-

Purification and Verification: Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged). Confirm the successful and specific incorporation of penta-F-Phe using ESI-MS.[6][14]

Impact on Protein and Drug Properties

The incorporation of penta-F-Phe has profound effects that are beneficial for both fundamental research and therapeutic development.

-

Protein Stability: Replacing natural hydrocarbon amino acids with penta-F-Phe can enhance protein thermal and metabolic stability, an effect termed "fluoro-stabilization".[1] This is attributed to its increased hydrophobicity and unique interaction potential.[1]

-

Drug Development: In peptide-based drugs, penta-F-Phe can improve metabolic stability against proteases and enhance bioavailability.[4] Its unique properties are valuable for designing novel pharmaceuticals with improved pharmacokinetic profiles.[4][15][16]

-

Probing Protein Environments: As a ¹⁹F NMR probe, site-specifically incorporated penta-F-Phe provides high-resolution information on protein structure, dynamics, and interactions with ligands or other proteins, without perturbing the native structure significantly.[6]

Conclusion

Pentafluorophenylalanine is a uniquely powerful non-canonical amino acid. Its properties, predictable from theoretical and computational models, are borne out in a wide range of experimental applications. The electron-deficient aromatic ring fundamentally alters its intermolecular interactions, making it a valuable modulator of protein stability and a highly reactive component for chemical synthesis. For researchers in drug development and protein science, the ability to precisely install penta-F-Phe provides a sophisticated tool to enhance therapeutic properties, probe biological mechanisms, and engineer novel protein functions.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. fhi.mpg.de [fhi.mpg.de]

- 6. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pharmacyjournal.org [pharmacyjournal.org]

- 16. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Incorporation of 2,3,4,5,6-pentafluoro-L-phenylalanine

The strategic incorporation of non-canonical amino acids is a transformative approach in peptide science and drug development. 2,3,4,5,6-pentafluoro-L-phenylalanine (Pff), a fluorinated analog of phenylalanine, offers a powerful tool to modulate the physicochemical and biological properties of peptides. Its integration can lead to significant improvements in therapeutic potential and provides a unique biophysical probe for structural studies.

Key Applications:

-

Enhanced Metabolic Stability: The substitution of hydrogen atoms with fluorine creates exceptionally strong C-F bonds.[1] This modification enhances a peptide's resistance to enzymatic degradation by proteases, thereby increasing its catabolic stability and prolonging its in-vivo half-life.[1][2][3]

-

Modulation of Biological Activity: The five highly electronegative fluorine atoms create an electron-poor aromatic ring, significantly altering its electronic properties. This change influences crucial non-covalent interactions, such as π-π stacking and cation-π interactions, which are often vital for receptor binding and molecular recognition.[4] The incorporation of Pff has been shown to modulate receptor affinity and selectivity, allowing for the fine-tuning of peptide therapeutics.[5] For instance, penta-fluoro phenylalanine is estimated to have only 12-34% of the cation-π binding potential of native phenylalanine.[6]

-

Conformational Control: The steric and electronic properties of the pentafluorophenyl group can influence the local and global conformation of a peptide.[4] In some contexts, it has been identified as a helix breaker, demonstrating its utility in directing specific secondary structures.

-

¹⁹F NMR Spectroscopic Probe: The presence of five fluorine atoms provides a highly sensitive and unique ¹⁹F NMR signature. This allows researchers to study peptide conformation, dynamics, and interactions with biological targets without the need for larger, more disruptive labels.[2][4]

Quantitative Data

The efficiency and fidelity of incorporating this compound are critical for successful application. The following tables summarize key quantitative data related to its incorporation and resulting physicochemical properties.

Table 1: Incorporation Fidelity and Yield This data reflects the site-specific incorporation of pentafluoro-L-phenylalanine into superfolder GFP (sfGFP) using engineered tRNA/RS pairs in cellular expression systems.

| Parameter | Host System | Fidelity | Yield | Reference |

| Incorporation | E. coli (PheX-D6) | 98.2% | Not Reported | [6] |

| Incorporation | E. coli (PheX-B5) | 97.5% | Not Reported | [6] |

| Incorporation | HEK Cells (PheX-D6) | High | 34 µg per gram of cell pellet | [6] |